2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline

Mutagenicity Ames test O-acetyltransferase

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline (synonym 4-CH2OH-8-MeIQx; CAS 153954-29-1) is a heterocyclic aromatic amine (HAA) belonging to the imidazoquinoxaline subclass of food-derived mutagens. With molecular formula C₁₂H₁₃N₅O and molecular weight 243.26 g/mol, it is structurally distinguished from its closest analogs by a hydroxymethyl substituent at the 4-position of the imidazoquinoxaline core.

Molecular Formula C12H13N5O
Molecular Weight 243.26 g/mol
CAS No. 153954-29-1
Cat. No. B048889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline
CAS153954-29-1
Synonyms2-amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline
4-CH2OH-8-MeIQx
Molecular FormulaC12H13N5O
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=C(C3=C(C2=N1)N=C(N3C)N)CO
InChIInChI=1S/C12H13N5O/c1-6-4-14-8-3-7(5-18)11-10(9(8)15-6)16-12(13)17(11)2/h3-4,18H,5H2,1-2H3,(H2,13,16)
InChIKeyLBDRKRYEJXQHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline (CAS 153954-29-1): Core Identity and Procurement Context


2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline (synonym 4-CH2OH-8-MeIQx; CAS 153954-29-1) is a heterocyclic aromatic amine (HAA) belonging to the imidazoquinoxaline subclass of food-derived mutagens [1]. With molecular formula C₁₂H₁₃N₅O and molecular weight 243.26 g/mol, it is structurally distinguished from its closest analogs by a hydroxymethyl substituent at the 4-position of the imidazoquinoxaline core. The compound was originally isolated from bacteriological-grade beef extract and identified as a urinary metabolite of 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in rats [1]. Its procurement is relevant for laboratories conducting metabolite identification studies, quantitative exposure assessment, structure–mutagenicity relationship analyses, and investigations of O-acetyltransferase-dependent bioactivation pathways.

Why Generic Substitution Is Inappropriate for 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline in Research and Analytical Workflows


Compounds within the amino-imidazoquinoxaline class exhibit extreme variation in mutagenic potency—spanning more than two orders of magnitude—dependent on the number and position of methyl and hydroxymethyl substituents [1]. 4-CH2OH-8-MeIQx is not simply a hydroxylated analog of MeIQx or 4,8-DiMeIQx; it is a specific Phase I metabolite of 4,8-DiMeIQx isolated from mammalian urine, and its hydroxymethyl group at C-4 profoundly alters both its chromatographic retention behavior and its substrate recognition by O-acetyltransferase relative to its parent compound [1][2]. Consequently, substituting MeIQx, 4,8-DiMeIQx, or any other in-class HAA for 4-CH2OH-8-MeIQx in an analytical reference standard panel, a metabolic profiling study, or a quantitative exposure assessment will yield qualitatively and quantitatively incorrect results. The quantitative evidence below establishes the specific dimensions along which this compound is irreplaceable.

Quantitative Differentiation Evidence for 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline Relative to Closest Analogs


Mutagenic Potency in Salmonella typhimurium YG1024: 23.6-Fold Superiority Over Co-Occurring 7,9-DiMeIgQx

In the Salmonella typhimurium YG1024 strain (overexpressing O-acetyltransferase) with S9 metabolic activation, 4-CH2OH-8-MeIQx induced 326,000 revertants/μg, whereas 7,9-DiMeIgQx—the other newly identified mutagen isolated from the same beef extract—induced only 13,800 revertants/μg under identical assay conditions [1][2]. This represents a 23.6-fold difference in mutagenic potency between two compounds discovered concurrently in the same food matrix. In the standard TA98 strain with S9, the differential is even more pronounced: 99,000 versus 670 revertants/μg, amounting to a 148-fold potency gap [1][2]. These head-to-head data from a single laboratory using identical protocols establish that 4-CH2OH-8-MeIQx is not interchangeable with 7,9-DiMeIgQx for any application where mutagenic potency is a relevant endpoint.

Mutagenicity Ames test O-acetyltransferase

Mutagenic Potency Relative to Parent Compound 4,8-DiMeIQx: A Moderated Activity Profile Indicative of Metabolic Detoxification

Comparing across published studies, 4-CH2OH-8-MeIQx exhibits a TA98 mutagenic potency of 99,000 revertants/μg with S9 mix [1], whereas its parent compound 4,8-DiMeIQx is reported at approximately 183,000 revertants/μg in TA98 with S9 [2]. This represents a 1.85-fold reduction in mutagenic potency upon 4-methyl → 4-hydroxymethyl substitution. In contrast, MeIQx (which lacks the 4-methyl group entirely) is reported at approximately 145,000 revertants/μg [2], placing 4-CH2OH-8-MeIQx at roughly 68% of MeIQx potency. The rank order in TA98 is thus: 4,8-DiMeIQx (183,000) > MeIQx (145,000) > 4-CH2OH-8-MeIQx (99,000). This graded potency series is essential for structure–mutagenicity relationship modeling and for interpreting the contribution of 4-CH2OH-8-MeIQx to total mutagenicity in foods where 4,8-DiMeIQx and MeIQx co-occur.

Metabolism Structure-activity relationship TA98

Unique Metabolic Provenance: Definitive Identification as an In Vivo Metabolite of 4,8-DiMeIQx in Rat Urine

4-CH2OH-8-MeIQx was isolated directly from the urine of rats administered 4,8-DiMeIQx and unambiguously identified by ¹H-NMR analysis [1]. This distinguishes it from other HAAs such as MeIQx, 4,8-DiMeIQx, and 7,9-DiMeIgQx, which are primarily formed during thermal processing of food and are not established urinary metabolites of a specific parent HAA. In contrast, the major biliary and urinary metabolites of 4,8-DiMeIQx identified in conventional and germ-free rats include 8-hydroxymethyl-DiMeIQx and N-acetyl-8-hydroxymethyl-DiMeIQx, not 4-CH2OH-8-MeIQx [2], suggesting that 4-CH2OH-8-MeIQx represents a quantitatively minor but mechanistically distinct metabolic branch. This unique metabolic provenance makes the compound irreplaceable as an analytical reference standard for verifying the identity of this specific metabolite in mammalian samples.

Metabolite identification Xenobiotic metabolism Biomarker

Occurrence Level and Enrichment Potential in Beef Extract: Quantified Concentration Data for Exposure Assessment

The concentration of 4-CH2OH-8-MeIQx in bacteriological-grade beef extract was estimated at 6.0 ng/g, accounting for approximately 2% of the total mutagenicity of material adsorbed to blue cotton [1]. In the same beef extract, 7,9-DiMeIgQx was present at 53 ng/g [2], an 8.8-fold higher mass concentration, yet 4-CH2OH-8-MeIQx contributed far more to total mutagenicity due to its 148-fold higher TA98 potency. Furthermore, heating beef extract with creatine and threonine at 200°C for 5 h increased the level of 4-CH2OH-8-MeIQx approximately 9-fold [1], demonstrating that its formation can be experimentally amplified from precursor components. These concentration data provide essential benchmarks for laboratories developing quantitative LC-MS/MS methods for HAA analysis in processed foods.

Food analysis Exposure assessment Quantification

Validated Application Scenarios for 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline Based on Quantitative Evidence


Calibration and Validation of LC-MS/MS Methods for HAA Metabolite Profiling in Urine

Authentic 4-CH2OH-8-MeIQx reference standard is essential for laboratories developing quantitative LC-MS/MS methods to profile urinary metabolites of 4,8-DiMeIQx in human or rodent biomonitoring studies. The compound's definitive identification as a urinary metabolite of 4,8-DiMeIQx by ¹H-NMR [1] and its distinct retention time relative to the major metabolite 8-hydroxymethyl-DiMeIQx [1] make it a required reference material for accurate peak assignment and quantification. Without this standard, the 4-CH2OH-8-MeIQx peak may be misassigned or overlooked entirely, compromising the completeness of the metabolic profile.

Structure-Mutagenicity Relationship Studies of Imidazoquinoxaline HAAs

The quantitative mutagenicity data for 4-CH2OH-8-MeIQx (YG1024: 326,000 rev/μg; TA98: 99,000 rev/μg) [1] fill a critical gap in structure–activity relationship (SAR) datasets covering the imidazoquinoxaline series. Paired with data for 4,8-DiMeIQx (TA98: ~183,000 rev/μg) [3] and 7,9-DiMeIgQx (TA98: 670 rev/μg) [2], the 4-CH2OH-8-MeIQx data point defines the quantitative effect of 4-methyl → 4-hydroxymethyl substitution on mutagenic potency. Computational chemists and toxicologists constructing QSAR models for HAA mutagenicity require this compound to accurately parameterize the contribution of the C-4 substituent.

Reference Standard for Food HAA Exposure Assessment Panels

Given its confirmed presence in beef extract at 6.0 ng/g [1] and the demonstrated 9-fold enrichment upon heating with precursors [1], 4-CH2OH-8-MeIQx belongs in any comprehensive analytical reference panel for HAA quantification in cooked meats. Its 148-fold higher TA98 mutagenic potency relative to co-occurring 7,9-DiMeIgQx [1][2] means that even its low mass abundance translates to a non-negligible contribution to the total mutagenic burden of beef extract (~2% of total mutagenicity). Laboratories that exclude 4-CH2OH-8-MeIQx from their analyte list will systematically underestimate the mutagenic potential of processed beef products.

O-Acetyltransferase-Dependent Bioactivation Mechanism Studies

The exceptionally high mutagenic potency of 4-CH2OH-8-MeIQx in the O-acetyltransferase-overexpressing strain YG1024 (326,000 rev/μg) compared to TA98 (99,000 rev/μg)—a 3.3-fold strain-dependent enhancement [1]—makes this compound a valuable probe substrate for investigating the role of O-acetyltransferase (NAT2) in the bioactivation of hydroxymethyl-substituted HAAs. This YG1024/TA98 potency ratio can be compared with those of MeIQx and 4,8-DiMeIQx to dissect the influence of the 4-substituent on O-acetyltransferase substrate recognition, an important mechanistic question in HAA genotoxicity research.

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